molecular formula C7H6N4O2 B12510822 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

Cat. No.: B12510822
M. Wt: 178.15 g/mol
InChI Key: IYTCTHUHIDNGSS-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyrazine carboxylic acids. For example, the reaction of 3-methylpyrazine-2-carboxylic acid with hydrazine hydrate in the presence of ethanol under reflux conditions can yield the desired triazolopyrazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting the growth of cancer cells . Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group, which can be further modified to create a variety of derivatives. Its ability to inhibit multiple kinases and its potential as a scaffold for drug design make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c1-4-9-10-6-2-8-5(7(12)13)3-11(4)6/h2-3H,1H3,(H,12,13)

InChI Key

IYTCTHUHIDNGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(N=C2)C(=O)O

Origin of Product

United States

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